4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol
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Overview
Description
The compound “4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol” is a secondary amine synthesized via Schiff bases reduction route . It consists of asymmetric units of C16H20N2O .
Synthesis Analysis
The synthesis of this compound involves the reduction of Schiff bases . This process involves the use of a powerful reducing agent such as sodium borohydride (NaBH4), which is selective and does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structure of this compound is stabilized by intermolecular hydrogen bonding . For example, in one of the compounds synthesized via the same route, there is intermolecular C11—H11···N2 hydrogen bonding with C11···N21 = 3.463 (4) Å .Properties
IUPAC Name |
4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-14-4-2-3-11(9-14)15-10-21-16(18-15)17-12-5-7-13(19)8-6-12/h2-10,19H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMICFAJQQIAWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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